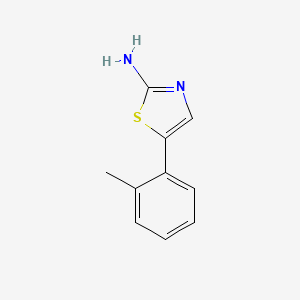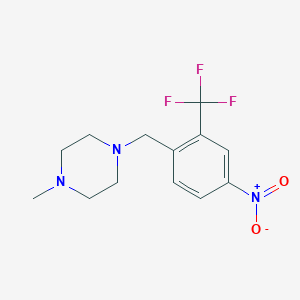![molecular formula C14H15ClFNO B1373063 {4-[(3-フルオロフェニル)メトキシ]フェニル}メタナミン塩酸塩 CAS No. 1240529-51-4](/img/structure/B1373063.png)
{4-[(3-フルオロフェニル)メトキシ]フェニル}メタナミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is a chemical compound with the molecular formula C14H14FNO·HCl It is a hydrochloride salt form of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine, which is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group attached to another phenyl ring
科学的研究の応用
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl alcohol and 4-hydroxybenzaldehyde.
Formation of Intermediate: The 3-fluorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form {4-[(3-Fluorophenyl)methoxy]benzaldehyde}.
Reduction: The intermediate {4-[(3-Fluorophenyl)methoxy]benzaldehyde} is then reduced using a reducing agent like sodium borohydride to yield {4-[(3-Fluorophenyl)methoxy]benzyl alcohol}.
Amination: The {4-[(3-Fluorophenyl)methoxy]benzyl alcohol} is converted to {4-[(3-Fluorophenyl)methoxy]benzylamine} through an amination reaction using reagents such as ammonium chloride and a catalyst like palladium on carbon.
Hydrochloride Formation: Finally, the {4-[(3-Fluorophenyl)methoxy]benzylamine} is treated with hydrochloric acid to form the hydrochloride salt, resulting in {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride.
Industrial Production Methods
Industrial production methods for {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, various amines, typically in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
作用機序
The mechanism of action of {4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The presence of the fluorine atom and methoxy group enhances its binding affinity and specificity, leading to significant biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- {4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride
- {4-[(4-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride
- {4-[(3-Chlorophenyl)methoxy]phenyl}methanamine hydrochloride
Uniqueness
{4-[(3-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its analogs.
特性
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14;/h1-8H,9-10,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPDLWIUOMSUJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)

![Benzo[b]thiophen-6-yl trifluoromethanesulfonate](/img/structure/B1372984.png)


![2-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1372990.png)








